molecular formula C13H19N3O2S B4610661 N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexanecarboxamide

N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexanecarboxamide

Cat. No.: B4610661
M. Wt: 281.38 g/mol
InChI Key: XETORUNBIIEFRY-UHFFFAOYSA-N
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Description

N-[(2E)-5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexanecarboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a tetrahydrofuran-2-yl group and a cyclohexanecarboxamide moiety. The thiadiazole ring, a five-membered ring containing two nitrogen atoms and one sulfur atom, is a pharmacophore known for diverse biological activities. The cyclohexanecarboxamide group contributes to lipophilicity, influencing membrane permeability and target binding.

Properties

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c17-11(9-5-2-1-3-6-9)14-13-16-15-12(19-13)10-7-4-8-18-10/h9-10H,1-8H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETORUNBIIEFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexanecarboxamide typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of 1,4-dihalobutanes with a base.

    Synthesis of the Thiadiazole Ring: This involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Coupling of the Rings: The tetrahydrofuran and thiadiazole rings are coupled using a suitable linker, often involving a condensation reaction.

    Formation of the Cyclohexanecarboxamide Group: This is typically done through the reaction of cyclohexanecarboxylic acid with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The tetrahydrofuran ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexanecarboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The tetrahydrofuran ring can enhance the compound’s solubility and bioavailability, while the cyclohexanecarboxamide group can improve its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiadiazole derivatives are extensively studied for their pharmacological properties. Below is a comparative analysis of structurally related compounds, emphasizing substituent effects on biological activity, chemical reactivity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Thiadiazole Derivatives

Compound Name Structural Features Biological Activity Key Differentiators
N-[(2E)-5-(4-Fluorobenzyl)-1,3,4-Thiadiazol-2(3H)-Ylidene]-5-Oxo-1-Phenylpyrrolidine-3-Carboxamide () 4-Fluorobenzyl, pyrrolidine-carboxamide Anti-inflammatory Aromatic fluorobenzyl group enhances receptor binding; pyrrolidine ring improves metabolic stability
N-[(2E)-5-(Benzylsulfonyl)-1,3,4-Thiadiazol-2(3H)-Ylidene]-3-(2,2-Dichloroethenyl)-2,2-Dimethylcyclopropanecarboxamide () Benzylsulfonyl, cyclopropane-carboxamide Anticancer, insecticidal Sulfonyl group increases electrophilicity; cyclopropane enhances steric hindrance
N-[(2Z)-5-(3-Phenyl-1,2,4-Oxadiazol-5-yl)-1,3-Thiazol-2(3H)-Ylidene]Furan-2-Carboxamide () Oxadiazole-thiazole hybrid, furan Antimicrobial Oxadiazole-thiazole fusion broadens target specificity; furan improves solubility
1-(4-Bromophenyl)-N-[(2E)-5-(Methoxymethyl)-1,3,4-Thiadiazol-2(3H)-Ylidene]-5-Oxopyrrolidine-3-Carboxamide () Methoxymethyl, bromophenyl Antimicrobial Methoxymethyl enhances hydrophilicity; bromophenyl increases halogen bonding
N-[(2E)-5-(Tetrahydrofuran-2-yl)-1,3,4-Thiadiazol-2(3H)-Ylidene]Cyclohexanecarboxamide (Target Compound) Tetrahydrofuran-2-yl, cyclohexanecarboxamide Inferred: Antimicrobial, anticancer THF improves solubility vs. aromatic substituents; cyclohexanecarboxamide balances lipophilicity for membrane penetration

Key Comparative Insights:

Substituent Effects on Solubility: The tetrahydrofuran-2-yl group in the target compound likely confers higher aqueous solubility compared to aromatic substituents (e.g., 4-fluorobenzyl in or bromophenyl in ) due to its oxygen atom and non-aromatic nature .

Biological Activity Profiles :

  • Anti-inflammatory activity is prominent in compounds with pyrrolidine-carboxamide and fluorinated aromatic groups (), whereas antimicrobial activity correlates with methoxymethyl or oxadiazole-thiazole hybrids () .
  • The target compound’s cyclohexanecarboxamide may enhance interactions with hydrophobic enzyme pockets, a feature observed in cyclopropane-containing analogs () .

Synthetic Accessibility :

  • THF-substituted thiadiazoles (target compound) may require milder reaction conditions compared to sulfonyl or halogenated derivatives, which often need strong oxidizing agents or high temperatures () .

Stability and Reactivity :

  • Cyclohexanecarboxamide’s conformational flexibility could improve metabolic stability relative to rigid cyclopropane analogs () .
  • The absence of electron-withdrawing groups (e.g., nitro in ) in the target compound may reduce electrophilic reactivity, favoring safer pharmacological profiles .

Research Findings and Implications

  • : Compounds with hybrid heterocycles (e.g., thiadiazole-furan) show enhanced selectivity for bacterial enzymes, suggesting possible antimicrobial applications for the target compound .

Biological Activity

The compound N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexanecarboxamide is a complex organic molecule characterized by its unique structural features, including a thiadiazole moiety and a tetrahydrofuran ring. This compound, along with its derivatives, has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.

Structural Features

The molecular formula of this compound is C16H18N4OSC_{16}H_{18}N_{4}OS, and it exhibits a molecular weight of 314.41 g/mol. The presence of the tetrahydrofuran ring enhances its structural complexity and potential reactivity. Below is a summary of the structural features and biological activities associated with related compounds:

Compound Name Structural Features Biological Activity
This compoundContains a thiadiazole and tetrahydrofuranAntimicrobial, anticancer
1-methyl-N-(5-methylthiazol-2(3H)-ylidene)indoleSimilar indole structureAnticancer
N-(5-nitrothiazolyl)indolesContains nitro group on thiazoleAntibacterial

Antimicrobial Properties

Compounds containing the 1,3,4-thiadiazole scaffold have been reported to exhibit significant antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacteria and fungi. For instance, studies have shown that derivatives of thiadiazole possess broad-spectrum antimicrobial properties, making them potential candidates for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. A review of thiadiazole derivatives indicated that they can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting tubulin polymerization . In vitro studies have demonstrated that certain derivatives show potent activity against multiple cancer cell lines such as breast carcinoma (T47D), colon carcinoma (HT-29), and leukemia .

Anti-inflammatory Effects

Research has also pointed toward the anti-inflammatory properties of this compound class. The presence of functional groups like thiadiazole may enhance interaction with biological targets involved in inflammation pathways. For example, some derivatives have been studied for their ability to inhibit pro-inflammatory cytokines in cellular models .

Study 1: Anticancer Activity Assessment

In a study evaluating the cytotoxic effects of various thiadiazole derivatives on cancer cell lines, researchers found that specific compounds exhibited IC50 values ranging from 3–8 μM against different tumor types. The study utilized the MTT assay to assess cell viability and confirmed that these compounds induced apoptosis without adversely affecting normal cells .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives against clinically relevant pathogens. The results indicated that certain compounds demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential use in treating resistant infections .

Q & A

Q. Table 1: Comparison of Synthesis Conditions

Reagent/ConditionYield (%)Purity (HPLC)Reference
POCl₃, 90°C, 3 hrs7598%
Thionyl chloride, RT8295%
LiAlH₄ reduction6890%

Basic: How is the structure of this compound characterized in academic research?

Methodological Answer:
Structural elucidation employs:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the thiadiazole proton signals appear at δ 7.5–8.5 ppm, while tetrahydrofuran protons resonate at δ 3.5–4.5 ppm .
  • X-ray Crystallography: Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the crystal lattice) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Basic: What preliminary assays assess its biological activity?

Methodological Answer:

  • Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Activity: MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition: Kinase or protease inhibition assays (e.g., fluorescence-based monitoring of ATPase activity) .

Advanced: What reaction mechanisms govern its synthesis?

Methodological Answer:

  • Thiadiazole Formation: Cyclization of thiosemicarbazides via electrophilic substitution, facilitated by POCl₃ acting as a dehydrating agent .
  • Amide Coupling: Acid chloride intermediates react with amines via nucleophilic acyl substitution, requiring inert atmospheres to prevent hydrolysis .
  • Side Reactions: Competing pathways (e.g., over-oxidation of tetrahydrofuran) are mitigated by controlled stoichiometry and low temperatures .

Advanced: How can researchers resolve contradictions in reported synthesis yields?

Methodological Answer:
Discrepancies in yields (e.g., 68% vs. 82%) arise from:

  • Reagent Purity: Impure starting materials reduce efficiency. Use HPLC-grade reagents.
  • Reaction Monitoring: TLC or in-situ IR spectroscopy ensures optimal reaction progress .
  • Workup Optimization: Adjust pH during precipitation (e.g., ammonia for neutralization) to enhance crystallinity .

Q. Table 2: Yield Optimization Strategies

IssueSolutionReference
Low cyclization yieldIncrease POCl₃ molar ratio (1:3)
Acid chloride hydrolysisUse dry solvents (e.g., THF)

Advanced: What advanced assays evaluate its pharmacokinetic properties?

Methodological Answer:

  • Metabolic Stability: Incubation with liver microsomes (human/rat) to measure half-life (t₁/₂) via LC-MS .
  • Plasma Protein Binding: Equilibrium dialysis to quantify unbound fraction .
  • CYP450 Inhibition: Fluorescent probes assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) .

Advanced: How do computational models predict its bioactivity?

Methodological Answer:

  • Docking Studies: Molecular docking (e.g., AutoDock Vina) simulates binding to targets like EGFR or PARP .
  • QSAR Models: Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent effects (e.g., electron-withdrawing groups on thiadiazole) with IC₅₀ values .
  • DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gap) influencing reactivity .

Advanced: How stable is this compound under varying conditions?

Methodological Answer:

  • Thermal Stability: TGA/DSC analysis reveals decomposition temperatures (e.g., >200°C) .
  • Photodegradation: UV-Vis spectroscopy monitors degradation under light exposure; use amber vials for storage .
  • pH Sensitivity: Stability assays in buffers (pH 1–12) show optimal stability at pH 6–8 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexanecarboxamide

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